molecular formula C18H13BrN2O4 B4956293 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4956293
M. Wt: 401.2 g/mol
InChI Key: KMFSDYKCRDMJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrimidinetriones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of biochemical and physiological effects. Some of the effects include:
1. Inhibition of cell proliferation: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of oxidative stress: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
3. Inhibition of inflammation: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit inflammation by reducing the production of inflammatory cytokines and inhibiting the infiltration of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high potency and selectivity for cancer cells, its ability to modulate multiple signaling pathways, and its low toxicity to normal cells. However, some of the limitations include its poor solubility in water, its instability under acidic conditions, and its high cost of synthesis.

Future Directions

There are several future directions for the research of 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Some of the directions include:
1. Development of novel synthetic methods to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
3. Evaluation of the efficacy and safety of the compound in preclinical and clinical trials.
4. Identification of the molecular targets and pathways involved in the biological activity of the compound.
5. Development of novel formulations and delivery systems to improve the solubility and stability of the compound.
In conclusion, 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has shown potent anticancer, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand the mechanism of action and to evaluate the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in high yield and purity after recrystallization.

Scientific Research Applications

5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Anticancer activity: Studies have shown that 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells.
3. Antioxidant activity: Studies have shown that 5-(3-bromo-4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potent antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

5-[(3-bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-25-15-8-7-11(10-14(15)19)9-13-16(22)20-18(24)21(17(13)23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFSDYKCRDMJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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